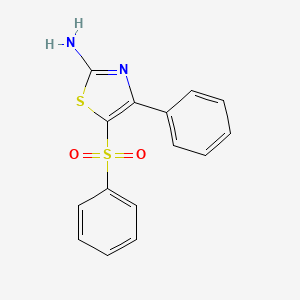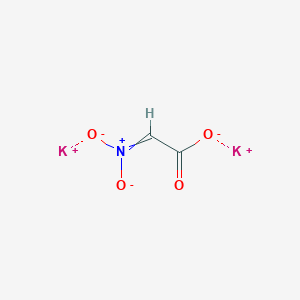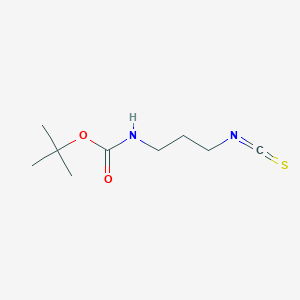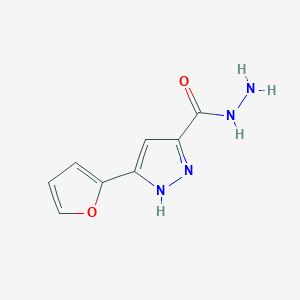
1-(Bromomethyl)-4-fluoro-2-methylbenzene
Overview
Description
The molecule consists of a benzene ring substituted with a bromomethyl group . It is a colorless liquid with lachrymatory properties . The compound is a reagent for introducing benzyl groups .
Synthesis Analysis
The synthesis of bromo-substituted precursors serves as vital intermediates in synthetic routes . The strategic functionalization of pyrene at non-K region and nodal positions is crucial for expanding its utility, allowing for diverse functionalization strategies . The compound 1-(bromomethyl)-3,5-dimethoxybenzene was produced in two phases using the technique indicated in Scheme 1 with a modest modification of a previously reported method .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using Java or Javascript . The IUPAC Standard InChI for a similar compound isInChI=1S/C7H7Br/c8-6-7-4-2-1-3-5-7/h1-5H,6H2 . Chemical Reactions Analysis
The compound is used in radical bromination of a toluene derivative, proceeding via thermally or photochemically generated bromine radicals .Physical And Chemical Properties Analysis
The molecular weight of a similar compound is 221.09 g/mol . The computed properties include XLogP3 of 3.8, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 0, and Rotatable Bond Count of 1 .Scientific Research Applications
Synthesis of Derivatives
1-(Bromomethyl)-4-fluoro-2-methylbenzene serves as a starting material in various synthetic pathways. For instance, Guo Zhi-an (2009) discussed its use in synthesizing 1,2-bis(bromomethyl)-4-fluorobenzene, highlighting the optimization of reaction conditions like raw material rate, reaction time, and temperature (Guo Zhi-an, 2009).
In Coordination Chemistry
In coordination chemistry, the compound finds use in the synthesis of novel fluoro cryptands and fluoro crown ethers. Plenio and Diodone (1996) reported its use in reactions with diaza-18-crown-6 and other compounds, leading to the formation of macrocycles with significant shifts in 19F NMR resonances upon metal ion complexation (Plenio & Diodone, 1996).
In Organic Chemistry
The compound also plays a role in various organic chemistry applications. Song Yan-min (2007) described an improved synthesis method for 1,4-bis(bromomethyl)-2-fluorobenzene, a closely related compound, using p-xylene as the starting material (Song Yan-min, 2007).
In Polymer Synthesis
In the field of polymer science, 1-(Bromomethyl)-4-fluoro-2-methylbenzene is used as an intermediate. Uhrich et al. (1992) described the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a derivative, to produce hyperbranched polymers with a variety of functional groups (Uhrich et al., 1992).
In Electrochemistry
In electrochemical applications, Zhang Qian-y (2014) utilized 4-bromo-2-fluoromethoxybenzene, a related compound, as a novel bi-functional electrolyte additive for lithium-ion batteries, demonstrating its potential to enhance battery performance and safety (Zhang Qian-y, 2014).
Mechanism of Action
Target of Action
Compounds similar to “1-(Bromomethyl)-4-fluoro-2-methylbenzene”, such as benzyl bromide, are often used in organic synthesis due to their reactivity. They can act as alkylating agents, reacting with nucleophiles like amines, alcohols, and thiols .
Mode of Action
The bromomethyl group in “1-(Bromomethyl)-4-fluoro-2-methylbenzene” is a good leaving group, which means it can be replaced by a nucleophile in a substitution reaction. This allows the compound to form new bonds with other molecules .
Biochemical Pathways
Similar compounds can participate in various biochemical reactions, such as alkylation, leading to changes in the structure and function of biomolecules .
Safety and Hazards
properties
IUPAC Name |
1-(bromomethyl)-4-fluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c1-6-4-8(10)3-2-7(6)5-9/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKPIAWEPVZDNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395669 | |
| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
862539-91-1 | |
| Record name | 1-(bromomethyl)-4-fluoro-2-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 862539-91-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1307963.png)
![(Z)-2-(4-chlorobenzoyl)-3-(methylsulfanyl)-3-[(4-pyridinylmethyl)amino]-2-propenenitrile](/img/structure/B1307966.png)




![2-[3-Oxo-2-[[4-(trifluoromethyl)phenyl]methylidene]-1,4-benzothiazin-4-yl]acetic acid](/img/structure/B1307982.png)


![(E)-3-{3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}-2-propenoic acid](/img/structure/B1308001.png)


